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Compound of Interest

Compound Name:
3-Chloro-5-cyclopropyl-2-

methoxypyridine

Cat. No.: B13932806

Get Quote

CAS: 2245949-65-7 | Formula: C

H

ClNO | M.W.: 183.63 g/mol [1]

Executive Summary
3-Chloro-5-cyclopropyl-2-methoxypyridine represents a high-value "privileged structure" in

modern medicinal chemistry. Its utility stems from the strategic placement of three distinct

functionalities on the pyridine core:[1][2]

2-Methoxy Group: Acts as a hydrogen bond acceptor and modulates the electron density of

the pyridine ring, often mimicking the adenosine ring in kinase ATP-binding pockets.

3-Chloro Substituent: Provides a steric handle that forces orthogonal conformation in biaryl

systems (atropisomerism control) and serves as a weak electron-withdrawing group to tune

pKa.
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5-Cyclopropyl Moiety: A metabolically stable bioisostere for isopropyl or ethyl groups. It

increases lipophilicity and rigidity without the metabolic liability of benzylic oxidation common

in alkyl chains.

This guide outlines the validated synthetic routes, handling protocols, and analytical signatures

required to utilize this building block effectively.

Chemical Profile & Physicochemical Properties[3][4]
[5][6]
The compound is an electron-rich pyridine derivative.[1] The presence of the cyclopropyl group

significantly alters the solubility profile compared to its alkyl analogs.

Property Value / Description

Appearance
White to off-white crystalline solid or low-melting

solid

Boiling Point (Predicted) 265°C ± 35°C at 760 mmHg

Density 1.2 ± 0.1 g/cm³

LogP (Predicted) ~2.8 (Lipophilic)

pKa (Conjugate Acid)
~2.5 (Pyridine nitrogen is less basic due to 3-Cl

EWG)

Solubility
Soluble in DCM, EtOAc, MeOH, DMSO; Low

water solubility

Storage
2-8°C, Inert atmosphere (Argon/Nitrogen

recommended)

Retrosynthetic Analysis & Strategic Disconnections
To synthesize this core efficiently, one must navigate the regioselectivity of the pyridine ring.

The most robust approach relies on the differential reactivity of halogens at the C2, C3, and C5

positions.
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Logic Flow
Disconnection 1 (C5-C): The cyclopropyl group is best installed via transition-metal catalysis

(Suzuki-Miyaura) late in the sequence to avoid side reactions during nucleophilic

substitutions.

Disconnection 2 (C2-O): The 2-methoxy group is installed via S

Ar.[1] In a poly-halogenated pyridine, the C2 position is most activated toward nucleophilic
attack due to the inductive effect of the ring nitrogen.

Figure 1: Retrosynthetic Strategy for CAS 2245949-65-7

Target:
3-Chloro-5-cyclopropyl-

2-methoxypyridine

Intermediate A:
5-Bromo-3-chloro-
2-methoxypyridine

Suzuki Coupling
(C-C Bond Formation)Starting Material:

5-Bromo-2,3-
dichloropyridine

Regioselective S_NAr
(C-O Bond Formation)

Click to download full resolution via product page

Figure 1: Strategic disconnection relies on the higher reactivity of C2-Cl over C3-Cl for

nucleophilic substitution, preserving the C5-Br for subsequent cross-coupling.

Validated Synthetic Protocols
Step 1: Regioselective Methoxylation (S Ar)
Objective: Selective displacement of the C2-Chlorine in 5-Bromo-2,3-dichloropyridine.

Reagents: 5-Bromo-2,3-dichloropyridine (1.0 eq), Sodium Methoxide (1.1 eq), Methanol

(anhydrous).

Mechanism: Meisenheimer complex formation at C2. The C3-Cl provides steric hindrance

but also inductive activation. C2 is kinetically favored over C3.[1]

Protocol:

Dissolve 5-Bromo-2,3-dichloropyridine in anhydrous MeOH (0.5 M concentration) under N

.
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Cool to 0°C. Add NaOMe (25% wt in MeOH) dropwise over 30 minutes.

Allow to warm to room temperature and stir for 4-6 hours. Monitor by LCMS (Target Mass:

223/225 for Br/Cl pattern).

Quench: Pour into ice water. The product often precipitates.[2] If not, extract with EtOAc.

Purification: Recrystallization from heptane/EtOAc or silica flash chromatography (0-10%

EtOAc in Hexanes).

Yield Expectation: 85-92%.

Step 2: Suzuki-Miyaura Cyclopropylation
Objective: Installation of the cyclopropyl ring at C5 using the bromine handle.[1]

Reagents: Intermediate A (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl

·DCM (0.05 eq), K

PO

(3.0 eq).

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

Protocol:

Charge a reaction vessel with Intermediate A, Cyclopropylboronic acid, and K

PO

.

Add degassed solvent mixture.

Add Pd catalyst under Argon flow.

Heat to 90-100°C for 12-16 hours.
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Workup: Filter through Celite to remove Pd. Dilute with water and extract with EtOAc.[3]

Purification: Silica gel chromatography. Note that cyclopropyl derivatives can be difficult to

separate from de-brominated byproducts (protodehalogenation), so high-efficiency columns

are recommended.

Figure 2: Forward Synthetic Workflow

Step 1: S_NAr Reaction
Start: 5-Br-2,3-dichloro-py
Reagent: NaOMe/MeOH

Temp: 0°C -> RT

QC Check: LCMS
Confirm C2 substitution

(Mass ~223)

Step 2: Suzuki Coupling
Reagent: Cyclopropylboronic acid

Cat: Pd(dppf)Cl2
Base: K3PO4
Temp: 95°C

Pass

Final Product
3-Chloro-5-cyclopropyl-2-methoxypyridine

Purity >98%

Click to download full resolution via product page
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Figure 2: Step-wise synthetic workflow with critical QC checkpoints.

Analytical Characterization (Predicted)
Verification of the final structure requires confirming the loss of the bromine atom and the

integrity of the cyclopropyl ring.

Nucleus Signal Multiplicity Integration Assignment

H NMR ~8.05 ppm
Doublet (d,

J~2Hz)
1H

H6 (Deshielded

by N)

~7.35 ppm
Doublet (d,

J~2Hz)
1H H4 (Aromatic)

~3.98 ppm Singlet (s) 3H -OCH

~1.85 ppm Multiplet (m) 1H Cyclopropyl CH

~0.95 ppm Multiplet (m) 2H Cyclopropyl CH

~0.65 ppm Multiplet (m) 2H Cyclopropyl CH

C NMR ~160 ppm - - C2 (C-OMe)

~145 ppm - - C6

~135 ppm - - C4

~118 ppm - - C3 (C-Cl)

Note: The coupling constant (J) between H4 and H6 is typically small (~2.0 Hz) due to meta-

positioning.

Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 5-cyclopropyl group is a critical design element. In many kinase inhibitors, a 5-isopropyl

group would be susceptible to CYP450-mediated hydroxylation at the tertiary carbon. The
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cyclopropyl group resists this oxidation due to the high bond dissociation energy of the C-H

bonds in the strained ring (approx. 106 kcal/mol vs 96 kcal/mol for isopropyl).

SAR Implications[1]
Kinase Selectivity: The 3-chloro group often fills small hydrophobic pockets (gatekeeper

residues) in the ATP binding site, improving selectivity over kinases with larger residues at

that position.

Vector Orientation: The 2-methoxy group directs the lone pairs of the pyridine nitrogen, often

critical for hinge-binding interactions in the kinase backbone.

Safety & Handling
Hazards: Like many pyridine derivatives, this compound should be treated as an irritant.

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]

Handling: Use within a fume hood. Avoid dust formation.

Waste: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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